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molecular formula C11H9BrO B8333113 6'-bromospiro[cyclopropane-1,1'-inden]-3'(2'H)-one

6'-bromospiro[cyclopropane-1,1'-inden]-3'(2'H)-one

Cat. No. B8333113
M. Wt: 237.09 g/mol
InChI Key: JIKJKYXSXQPCNQ-UHFFFAOYSA-N
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Patent
US08440652B2

Procedure details

To a solution of 6′-bromo-2′,3′-dihydrospiro[cyclopropane-1,1′-indene] (5.7 g, 25.6 mmol) in acetone (78 mL) and 1.5 M aq. MgSO4 (29 mL) was added KMnO4 (4.46 g, 28.2 mmol). The reaction was stirred overnight at room temperature. Upon completion, the reaction was filtered over celite and concentrated. The residue was partitioned between water (100 mL) and EtOAc (200 mL), and the layers were separated. The organic was washed with brine, dried over Na2SO4, then filtered and concentrated. 6′-bromospiro[cyclopropane-1,1′-inden]-3′(2′H)-one (2.11 g, 39% yield) was isolated as a white solid after flash chromatography over silica gel (5% EtOAc/hexane eluent). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.59 (d, J=8.3 Hz, 1H), 7.45 (dd, J=8.0, 1.5 Hz, 1H), 7.14 (d, J=1.3 Hz, 1H), 2.76 (s, 2H), 1.15-1.34 (m, 4H); MS (EI) m/z=238.1 [M+1]+.
Name
6′-bromo-2′,3′-dihydrospiro[cyclopropane-1,1′-indene]
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]32[CH2:12][CH2:11]3)=[CH:4][CH:3]=1.[O-:13][Mn](=O)(=O)=O.[K+]>CC(C)=O.[O-]S([O-])(=O)=O.[Mg+2]>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=[O:13])[CH2:7][C:8]32[CH2:12][CH2:11]3)=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
6′-bromo-2′,3′-dihydrospiro[cyclopropane-1,1′-indene]
Quantity
5.7 g
Type
reactant
Smiles
BrC1=CC=C2CCC3(C2=C1)CC3
Name
Quantity
4.46 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
78 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
29 mL
Type
solvent
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Upon completion, the reaction was filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (100 mL) and EtOAc (200 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C2C(CC3(C2=C1)CC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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